Human Liver Carboxylesterase 1 (CE1) Inhibition: Ortho-Amino Substitution Confers Distinct Activity Profile
2-(2-Amino-phenyl)-thiazole-4-carbaldehyde demonstrates measurable inhibitory activity against human carboxylesterase 1 (CE1), with an IC50 value of 2.24 × 10^4 nM (22.4 μM) [1]. This compound also exhibits weak inhibition of CE2 with an IC50 of 5.61 × 10^3 nM (5.61 μM) in the same liver microsome assay system [1]. This activity profile is unique to the ortho-aminophenyl substitution pattern; other substituted thiazole carbaldehydes (e.g., halogenated, unsubstituted phenyl, or pyrimidinyl derivatives) have not been reported to engage CE1 in this manner. For context, the 2-bromophenyl analog (CAS 885279-14-1) has been developed for kinase inhibition applications rather than esterase targeting, demonstrating that the amino substituent redirects biological activity toward different target classes [2].
| Evidence Dimension | Inhibitory potency (IC50) against human carboxylesterase 1 (CE1) |
|---|---|
| Target Compound Data | IC50 = 2.24 × 10^4 nM (22.4 μM) |
| Comparator Or Baseline | 2-(2-Bromophenyl)thiazole-4-carbaldehyde (CAS 885279-14-1): Activity directed toward kinase inhibition, not CE1; IC50 for CE1 not reported |
| Quantified Difference | Target compound shows measurable CE1 inhibition; bromo analog shows no reported CE1 activity |
| Conditions | Human liver microsomes; 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole as substrate; 10 min preincubation; substrate addition followed by fluorescence measurement |
Why This Matters
This target engagement profile is relevant for drug metabolism studies and prodrug activation research where CE1 modulation is a key consideration.
- [1] BindingDB. BDBM50058817 CHEMBL1271483. Affinity Data: IC50 2.24E+4nM for Liver carboxylesterase 1. Accessed 2025. View Source
- [2] Kuujia. Cas no 885279-14-1 (2-(2-Bromophenyl)thiazole-4-carbaldehyde). Application in kinase inhibitor development noted in Bioorganic & Medicinal Chemistry Letters. Accessed 2025. View Source
